mTOR inhibitor-1

Description

BenchChem offers high-quality mTOR inhibitor-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about mTOR inhibitor-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

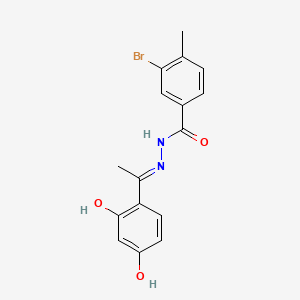

3-bromo-N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3/c1-9-3-4-11(7-14(9)17)16(22)19-18-10(2)13-6-5-12(20)8-15(13)21/h3-8,20-21H,1-2H3,(H,19,22)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMSVTGHOVMMHV-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NN=C(C)C2=C(C=C(C=C2)O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)N/N=C(\C)/C2=C(C=C(C=C2)O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is mTOR inhibitor-1 compound structure

This guide serves as a technical dossier for mTOR Inhibitor-1 , addressing the critical ambiguity in commercial nomenclature between two distinct chemical entities sold under this name.

The content focuses primarily on the high-potency, ATP-competitive inhibitor (CAS 2219323-96-1) described in recent medicinal chemistry literature, while distinguishing it from the earlier hydrazone screening hit (CAS 468747-17-3) to ensure experimental validity.

Compound Identity, Structural Analysis, and Experimental Protocols

Compound Identity & Disambiguation

In the current reagent market, "mTOR Inhibitor-1" is a non-standardized catalog name used for two chemically distinct compounds. Selecting the correct compound is critical for experimental reproducibility, as they differ significantly in potency, mechanism, and solubility.

Compound Identity Matrix

| Feature | Compound A (Modern / High-Potency) | Compound B (Early Screening Hit) |

| Primary CAS | 2219323-96-1 | 468747-17-3 |

| Chemical Class | Pyrazino-quinoline / Kinase Inhibitor | Hydrazone Derivative |

| Molecular Formula | C₂₃H₂₁N₇O | C₁₆H₁₅BrN₂O₃ |

| Molecular Weight | 411.46 g/mol | 363.21 g/mol |

| Mechanism | ATP-Competitive (Dual mTORC1/2) | Allosteric/Unknown (Autophagy Inducer) |

| Potency (IC₅₀) | ~7 nM (mTOR kinase) | Low potency (µM range) |

| Key Reference | Guo Q, et al. J. Med.[1] Chem. 2018 [1] | Early library screening hits |

| SMILES | (Refer to vendor specific batch) | CC1=C(C=C(C=C1)C(=O)NN=C(C)C2=C(C=C(C=C2)O)O)Br |

Critical Note: For advanced mechanistic studies requiring precise mTORC1/2 inhibition, Compound A (CAS 2219323-96-1) is the recommended standard. The following guide focuses on this high-potency variant.

Mechanism of Action: ATP-Competitive Inhibition

Unlike Rapamycin (an allosteric inhibitor that binds FKBP12), mTOR Inhibitor-1 (CAS 2219323-96-1) functions as a direct ATP-competitive inhibitor.[2] It binds to the kinase domain of mTOR, effectively blocking the catalytic activity of both mTORC1 and mTORC2 complexes.[2][3]

Signaling Pathway Impact

The diagram below illustrates the differential inhibition points.[4][5] While Rapamycin incompletely inhibits 4E-BP1 phosphorylation, ATP-competitive inhibitors like mTOR Inhibitor-1 abolish all downstream outputs, including the Akt-feedback loop managed by mTORC2.

Figure 1: Mechanism of Action. mTOR Inhibitor-1 targets the catalytic ATP pocket, blocking both mTORC1 (S6K/4E-BP1 axis) and mTORC2 (Akt Ser473 axis), unlike Rapamycin which spares mTORC2.

Experimental Protocols

These protocols are optimized for CAS 2219323-96-1 . If using the older CAS 468747-17-3, concentrations must be increased to the µM range (1–10 µM), whereas the modern compound is active in the nM range.

A. Reconstitution & Storage[6]

-

Solubility: Soluble in DMSO (up to 20 mg/mL). Insoluble in water.

-

Stock Preparation (10 mM):

-

Weigh 1 mg of powder.

-

Add 243.0 µL of anhydrous DMSO.

-

Vortex for 30 seconds until clear.

-

Aliquot into 20 µL vials and store at -80°C. Avoid freeze-thaw cycles.

-

B. In Vitro Cell Viability Assay (Workflow)

This protocol validates the antiproliferative IC₅₀.

-

Seeding: Seed tumor cells (e.g., MCF-7 or A549) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment:

-

Prepare serial dilutions in culture medium (0.1% DMSO final).

-

Range: 0 nM (Control), 1 nM, 10 nM, 100 nM, 1 µM, 10 µM.

-

Incubate for 72 hours.

-

-

Readout: Add CCK-8 or MTT reagent. Incubate 2–4h. Measure Absorbance (450 nm or 570 nm).

-

Analysis: Fit data to a non-linear regression (log(inhibitor) vs. response) to determine IC₅₀.

C. Western Blot Validation (Biomarker Check)

To confirm target engagement (mTORC1 vs mTORC2 inhibition):

| Target Protein | Phospho-Site | Complex | Expected Result (Inhibitor-1) | Expected Result (Rapamycin) |

| S6 Kinase | Thr389 | mTORC1 | Complete Loss | Complete Loss |

| 4E-BP1 | Thr37/46 | mTORC1 | Significant Reduction | Minimal/No Change |

| Akt | Ser473 | mTORC2 | Complete Loss | No Change (or Increase via feedback) |

Experimental Workflow Visualization

The following diagram outlines the standard validation pipeline for characterizing this compound in a new cell line.

Figure 2: Validation Workflow.[2] Parallel assessment of phenotypic (viability) and mechanistic (signaling) endpoints is required to confirm dual mTORC1/2 inhibition.

References

-

Guo Q, et al. (2018).[1] "Highly Selective, Potent, and Oral mTOR Inhibitor for Treatment of Cancer as Autophagy Inducer."[2] Journal of Medicinal Chemistry, 61(3), 881–904.

-

Thoreen CC, et al. (2009). "An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1." Journal of Biological Chemistry, 284(12), 8023-8032.

-

Selleckchem Product Data. "mTOR Inhibitor-1 (CAS 468747-17-3) Datasheet."

-

ChemSrc Product Data. "mTOR Inhibitor 1 (CAS 2219323-96-1) Properties."

Sources

- 1. mTOR Inhibitor 1 | CAS#:2219323-96-1 | Chemsrc [chemsrc.com]

- 2. mdpi.com [mdpi.com]

- 3. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2018204416A1 - Rapamycin analogs as mtor inhibitors - Google Patents [patents.google.com]

- 5. WO2019212990A1 - C40-, c28-, and c-32-linked rapamycin analogs as mtor inhibitors - Google Patents [patents.google.com]

A Technical Guide to mTOR Inhibitor-1 (CAS No. 468747-17-3): From Core Mechanism to Experimental Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of mTOR Inhibitor-1, a key compound in the study of cellular signaling. As a Senior Application Scientist, this document is structured to deliver not just protocols, but a foundational understanding of the mechanistic complexities and practical applications of this inhibitor. We will delve into the core of the mTOR signaling pathway, the specific actions of mTOR Inhibitor-1, and the rigorous experimental methodologies required for its characterization.

Section 1: The mTOR Signaling Nexus: A Central Regulator of Cell Fate

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR pathway is a hallmark of numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making it a critical target for therapeutic intervention.[1][3][4]

mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4]

-

mTORC1: This complex is a master regulator of protein synthesis and cell growth.[1] It integrates signals from growth factors, nutrients (particularly amino acids), energy status, and cellular stress.[5] Key downstream effectors of mTORC1 include the p70 S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which together control the translation of mRNAs essential for cell growth and proliferation.[6]

-

mTORC2: The role of mTORC2 is less defined than mTORC1 but is known to be a crucial regulator of cell survival, metabolism, and cytoskeletal organization.[1][3] A primary substrate of mTORC2 is the kinase Akt, which it phosphorylates at serine 473, leading to its full activation.[3] Activated Akt, in turn, promotes cell survival and proliferation through a variety of downstream targets.

The intricate interplay of these two complexes allows the cell to coordinate its metabolic activities with the prevailing environmental conditions.

Visualizing the mTOR Signaling Pathway

The following diagram illustrates the core components of the mTOR signaling pathway and the points of intervention for inhibitors.

Caption: The mTOR signaling network, highlighting upstream activators, the core mTORC1 and mTORC2 complexes, and key downstream effectors.

Section 2: Characterization of mTOR Inhibitor-1 (CAS No. 468747-17-3)

mTOR Inhibitor-1 with the CAS number 468747-17-3 is a novel small molecule inhibitor of the mTOR pathway.[7][8] It has been shown to suppress cell proliferation and induce autophagy, consistent with the known functions of mTOR signaling.[8][9]

Physicochemical Properties

A summary of the key quantitative data for mTOR Inhibitor-1 is presented in the table below.

| Property | Value | Source |

| CAS Number | 468747-17-3 | [7][8] |

| Molecular Formula | C₁₆H₁₅BrN₂O₃ | [7] |

| Molecular Weight | 363.21 g/mol | [7][8] |

| Purity | ≥98% | [7] |

| Solubility | Soluble in DMSO | [7] |

Section 3: Experimental Validation of mTOR Inhibition

To ensure the scientific rigor of studies involving mTOR Inhibitor-1, it is imperative to employ self-validating experimental protocols. A cornerstone of this validation is the direct measurement of the inhibitor's effect on the phosphorylation status of mTORC1 and mTORC2 downstream targets. Western blotting is a powerful and widely used technique for this purpose.[10]

Protocol: Western Blot Analysis of mTOR Pathway Inhibition

This protocol provides a step-by-step methodology to assess the inhibitory activity of mTOR Inhibitor-1 on the mTOR signaling pathway in a cellular context.

Objective: To determine the dose-dependent effect of mTOR Inhibitor-1 on the phosphorylation of S6K1 (a downstream target of mTORC1) and Akt at Ser473 (a direct substrate of mTORC2).

Materials:

-

Cell line of interest (e.g., A549, HEK293)

-

Complete cell culture medium

-

mTOR Inhibitor-1 (CAS: 468747-17-3)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-S6K1 (Thr389)

-

Total S6K1

-

Phospho-Akt (Ser473)

-

Total Akt

-

Loading control (e.g., GAPDH or β-actin)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere overnight.

-

Prepare a stock solution of mTOR Inhibitor-1 in DMSO.

-

Treat cells with increasing concentrations of mTOR Inhibitor-1 (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle-only (DMSO) control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells directly in the wells with ice-cold RIPA buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the bands to quantify the levels of phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels for each target.

-

Experimental Workflow Diagram

Caption: A streamlined workflow for the characterization of mTOR inhibitor activity using Western blot analysis.

Section 4: Conclusion and Future Directions

mTOR Inhibitor-1 (CAS No. 468747-17-3) is a valuable tool for dissecting the complexities of the mTOR signaling pathway. The methodologies outlined in this guide provide a robust framework for its characterization and validation. Future research should focus on elucidating the precise binding mode of this inhibitor and exploring its therapeutic potential in various disease models. A thorough understanding of its on-target and potential off-target effects will be crucial for its translation from a research tool to a clinical candidate.

References

-

mTOR inhibitor-1. Xcess Biosciences. [Link]

-

mTOR inhibitor-1 | ≥99%(HPLC) | Selleck. Selleckchem. [Link]

-

What is the mTOR Signaling Pathway?. News-Medical. [Link]

-

mTOR Signaling Pathway. RayBiotech. [Link]

-

mTOR. Wikipedia. [Link]

-

mTOR signaling pathway. Cusabio. [Link]

-

[mTOR inhibitor]. PubMed. [Link]

-

mTOR inhibitors. Wikipedia. [Link]

-

mTOR signaling at a glance. Journal of Cell Science. [Link]

-

Overview of Research into mTOR Inhibitors. MDPI. [Link]

-

1.2 Western Blot and the mTOR Pathway. eCampusOntario Pressbooks. [Link]

-

Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. National Institutes of Health. [Link]

-

Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo. National Institutes of Health. [Link]

Sources

- 1. raybiotech.com [raybiotech.com]

- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. cusabio.com [cusabio.com]

- 5. mdpi.com [mdpi.com]

- 6. [mTOR inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. xcessbio.com [xcessbio.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleck.co.jp [selleck.co.jp]

- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

An In-Depth Technical Guide to Differentiating ATP-Competitive and Allosteric mTOR Inhibitors

This guide provides a detailed framework for researchers, scientists, and drug development professionals to understand and experimentally distinguish between the two primary classes of inhibitors targeting the mechanistic target of rapamycin (mTOR): allosteric and ATP-competitive inhibitors.

Introduction: The Central Role of mTOR in Cellular Regulation

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, proliferation, and survival.[1][2][3] It integrates signals from a wide array of upstream inputs, including growth factors, amino acids, cellular energy status, and stress.[1][2][4] mTOR exerts its functions through two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3][5]

-

mTORC1 is composed of mTOR, RAPTOR, mLST8, PRAS40, and DEPTOR. It primarily controls anabolic processes like protein and lipid synthesis.[1][6]

-

mTORC2 contains mTOR, RICTOR, mSIN1, mLST8, DEPTOR, and PROTOR.[6] It is involved in activating other kinases like Akt, regulating the cytoskeleton, and controlling ion transport.[4]

Given the frequent dysregulation of the mTOR pathway in diseases such as cancer, diabetes, and neurodegenerative disorders, it has become a critical therapeutic target.[1][2][3] The mechanism by which a small molecule inhibits mTOR profoundly impacts its biological and therapeutic effects. This guide will dissect the two major inhibitory mechanisms: allosteric and ATP-competitive.

Section 1: Allosteric Inhibition - The Rapamycin Paradigm

First-generation mTOR inhibitors, exemplified by rapamycin and its analogs (rapalogs), function through an allosteric mechanism.[7] This mode of inhibition is indirect and highly specific to mTORC1.

Mechanism of Action

Rapamycin does not bind directly to the mTOR active site. Instead, it first forms a high-affinity intracellular complex with the immunophilin FK506-binding protein 12 (FKBP12).[8][9] This new rapamycin-FKBP12 complex then acts as the inhibitor, binding to the FRB (FKBP12-Rapamycin Binding) domain on mTOR.[9] This ternary complex formation does not block the kinase active site but rather induces a conformational change that is thought to destabilize the mTOR-Raptor interaction, which is crucial for mTORC1's ability to phosphorylate its substrates.[10]

A key feature of this allosteric inhibition is its specificity. Because mTORC2 lacks the same sensitivity to the conformational changes induced by the rapamycin-FKBP12 complex, its activity is largely preserved upon acute rapamycin treatment.[7][11]

Visualization: Allosteric Inhibition of mTORC1

Caption: Allosteric inhibition of mTORC1 by the Rapamycin-FKBP12 complex.

Experimental Protocol: Validating Allosteric Inhibition via Co-Immunoprecipitation

The hallmark of rapamycin-like allosteric inhibition is the disruption of the mTOR-Raptor association. This can be directly tested using co-immunoprecipitation (Co-IP), a technique to study protein-protein interactions.[12]

Objective: To determine if a test compound ("Inhibitor-1") disrupts the interaction between mTOR and Raptor in mTORC1.

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T) to ~80% confluency. Treat cells with DMSO (vehicle control), Rapamycin (positive control), and Inhibitor-1 for a specified time (e.g., 2 hours).

-

Cell Lysis: Harvest and lyse the cells in a CHAPS-based lysis buffer, as this zwitterionic detergent is known to preserve the integrity of mTOR complexes.[13][14] Keep samples on ice throughout.

-

Immunoprecipitation:

-

Pre-clear the lysates by incubating with Protein A/G agarose beads to reduce non-specific binding.[15]

-

Incubate the pre-cleared lysates with an anti-mTOR antibody overnight at 4°C to form antibody-antigen complexes.

-

Add fresh Protein A/G agarose beads to capture the antibody-mTOR complexes. Incubate for 1-2 hours at 4°C.

-

-

Washing: Pellet the beads by centrifugation and wash them 3-4 times with lysis buffer to remove non-specifically bound proteins.[16]

-

Elution and Western Blot Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against mTOR (to confirm successful pulldown) and Raptor (to test for co-precipitation).

-

Incubate with appropriate secondary antibodies and visualize the protein bands.[17]

-

Expected Results:

-

DMSO Control: A strong band for Raptor should be present in the mTOR immunoprecipitate, indicating an intact mTORC1 complex.

-

Rapamycin Control: The Raptor band will be significantly reduced or absent, confirming the disruption of the mTOR-Raptor interaction.

-

Inhibitor-1: If Inhibitor-1 is an allosteric inhibitor like rapamycin, the Raptor band will be diminished compared to the DMSO control. If it is not, the Raptor band will remain strong.

Section 2: ATP-Competitive Inhibition - The TORKinib Advance

Second and third-generation mTOR inhibitors, often called mTOR Kinase Inhibitors (TORKinibs), are designed to compete directly with ATP at the catalytic site of the mTOR kinase domain.[5][18][19]

Mechanism of Action

These inhibitors bind to the ATP-binding pocket within the kinase domain of mTOR.[5][19] This is a form of orthosteric inhibition. By occupying this pocket, they physically prevent ATP from binding, thereby blocking the phosphotransferase activity of the enzyme.[20]

Because the ATP-binding site is highly conserved between mTORC1 and mTORC2, ATP-competitive inhibitors typically inhibit both complexes.[5][7][19] This dual inhibition can lead to more comprehensive suppression of mTOR signaling, including the rapamycin-resistant functions of mTORC2, such as the full activation of Akt via phosphorylation at Serine 473.[11][18]

Visualization: ATP-Competitive Inhibition of mTOR

Caption: ATP-competitive inhibitors directly block the mTOR kinase active site.

Experimental Protocol: Validating ATP-Competitive Inhibition via In Vitro Kinase Assay

This assay directly measures the catalytic activity of mTOR in a cell-free system, providing definitive evidence of active site inhibition.

Objective: To determine if Inhibitor-1 directly inhibits the phosphotransferase activity of mTORC1 and/or mTORC2.

Methodology:

-

Immunoprecipitate mTOR Complexes: Isolate active mTORC1 (via anti-Raptor IP) or mTORC2 (via anti-Rictor IP) from stimulated cells using CHAPS-based buffers as described in the Co-IP protocol. Wash the immunoprecipitated beads extensively to remove endogenous ATP and other small molecules.[16]

-

Kinase Reaction Setup: For each reaction, combine the mTORC1- or mTORC2-bound beads with a kinase reaction buffer containing:

-

A purified, recombinant substrate (e.g., GST-4E-BP1 for mTORC1, or inactive Akt1 for mTORC2).[21]

-

The test compound (Inhibitor-1 at various concentrations) or a control (DMSO vehicle, known TORKinib like Torin1).

-

-

Initiate Reaction: Start the kinase reaction by adding a defined concentration of ATP (often mixed with [γ-³²P]ATP for radioactive detection, or used with phospho-specific antibodies for non-radioactive detection).[22] Incubate at 30°C for 20-30 minutes.[21][22]

-

Terminate Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Detection of Substrate Phosphorylation:

-

Western Blot (Recommended): Resolve proteins by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1 Thr37/46 or anti-phospho-Akt Ser473). Also probe for the total substrate as a loading control.[21]

-

Autoradiography: If using [γ-³²P]ATP, resolve proteins by SDS-PAGE, dry the gel, and expose it to X-ray film to visualize the radiolabeled (phosphorylated) substrate.

-

Expected Results:

-

DMSO Control: Strong signal for the phosphorylated substrate, indicating high mTOR kinase activity.

-

Torin1 Control: A dose-dependent decrease in substrate phosphorylation.

-

Inhibitor-1: If Inhibitor-1 is an ATP-competitive inhibitor, it will cause a dose-dependent decrease in substrate phosphorylation. If it is allosteric, it may show inhibition of mTORC1 but will likely have little to no direct effect on mTORC2 activity in this acute, cell-free assay.

Section 3: Comparative Analysis and Decision Framework

The choice of experimental approach is dictated by the fundamental differences between these two classes of inhibitors.

Data Presentation: Key Differences Between Inhibitor Classes

| Feature | Allosteric Inhibitors (e.g., Rapamycin) | ATP-Competitive Inhibitors (e.g., Torin1, AZD8055) |

| Binding Site | FRB domain (distal to active site) | ATP-binding pocket in the kinase domain |

| Mechanism | Forms complex with FKBP12; induces conformational change that disrupts mTORC1 integrity.[8] | Directly competes with ATP, blocking catalytic phosphotransferase activity.[5][18] |

| Complex Specificity | Primarily mTORC1-specific; mTORC2 is largely insensitive.[7][11] | Dual inhibition of both mTORC1 and mTORC2.[5][7] |

| Hallmark Assay | Co-Immunoprecipitation (disruption of mTOR-Raptor interaction). | In Vitro Kinase Assay (direct inhibition of catalytic activity). |

| Key Cellular Effect | Partial inhibition of mTORC1 signaling (e.g., inhibits S6K but not always 4E-BP1 phosphorylation). | Complete inhibition of mTORC1 and mTORC2 signaling (e.g., inhibits S6K, 4E-BP1, and Akt-S473 phosphorylation).[11][18] |

Mandatory Visualization: Experimental Workflow for Classifying "Inhibitor-1"

This workflow provides a logical sequence of experiments to determine the mechanism of action for a novel mTOR inhibitor.

Caption: A decision-making workflow to classify a novel mTOR inhibitor.

Conclusion

Determining whether an mTOR inhibitor is allosteric or ATP-competitive is fundamental to understanding its biological activity and predicting its therapeutic potential. Allosteric inhibitors like rapamycin offer mTORC1 specificity, while ATP-competitive TORKinibs provide broader, more potent inhibition of both mTORC1 and mTORC2. The experimental protocols detailed in this guide—Co-Immunoprecipitation to probe complex integrity and in vitro kinase assays to measure catalytic function—provide a robust, self-validating system for making this critical distinction. By applying this logical framework, researchers can accurately classify novel mTOR inhibitors and accelerate the development of next-generation therapeutics targeting this vital signaling pathway.

References

-

Alain, T., Morita, M., & Sonenberg, N. (2020). Inhibitors in AKTion: ATP-competitive vs allosteric. Biochemical Society Transactions, 48(3), 887-897. Available at: [Link]

-

Dowling, R. J. O., et al. (2010). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). Current Opinion in Cell Biology, 22(3), 332-341. Available at: [Link]

-

Feldman, M. E., et al. (2009). Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2. PLoS Biology, 7(2), e38. Available at: [Link]

-

Guertin, D. A., & Sabatini, D. M. (2009). The pharmacology of mTOR inhibition. Science Signaling, 2(67), pe24. Available at: [Link]

-

Hara, K., et al. (2002). Raptor, a novel protein that interacts with the mammalian target of rapamycin (mTOR), controls cellular size. Cell, 110(2), 177-189. Available at: [Link]

-

Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274-293. Available at: [Link]

-

Sancak, Y., et al. (2007). PRAS40 is an insulin-regulated inhibitor of the mTORC1 protein kinase. Molecular Cell, 25(6), 903-915. Available at: [Link]

-

Thoreen, C. C., et al. (2009). An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1. Journal of Biological Chemistry, 284(12), 8023-8032. Available at: [Link]

-

Wikipedia contributors. (2023, December 27). mTOR inhibitors. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Zhang, Y., et al. (2021). Overview of Research into mTOR Inhibitors. Molecules, 26(16), 4937. Available at: [Link]

Sources

- 1. cusabio.com [cusabio.com]

- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. origene.com [origene.com]

- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 5. mdpi.com [mdpi.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pnas.org [pnas.org]

- 10. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 [escholarship.org]

- 12. Codependencies of mTORC1 signaling and endolysosomal actin structures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Immunological detection of autophagy and mTORC1-related proteins [protocols.io]

- 18. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 19. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bio-protocol.org [bio-protocol.org]

- 22. aacrjournals.org [aacrjournals.org]

Technical Guide: mTORC1 Signaling Pathway Targets & Pharmacological Modulation

Executive Summary

The mechanistic Target of Rapamycin Complex 1 (mTORC1) functions as the central "master switch" of cellular metabolism, integrating inputs from growth factors, energy status (ATP/AMP ratio), and nutrient availability (amino acids). For drug development professionals, understanding mTORC1 is not merely about mapping a pathway; it is about recognizing the differential sensitivity of its downstream targets to pharmacological inhibition.

This guide moves beyond basic textbook definitions to address a critical reality in the field: Rapamycin resistance. While S6K1 is easily inhibited by allosteric rapalogs, 4E-BP1—the gatekeeper of cap-dependent translation—often remains phosphorylated, sustaining tumor survival. This document details the molecular targets, the mechanistic divergence of inhibitor classes (Rapalogs vs. Torkinibs), and self-validating protocols for assaying pathway activity.

Part 1: The Molecular Architecture of mTORC1

mTORC1 is a multi-protein complex defined by the interaction between the serine/threonine kinase mTOR and the scaffold protein Raptor (Regulatory-associated protein of mTOR).[1][2][3]

Core Activation Logic

The activation of mTORC1 is an "AND" gate requiring two distinct inputs:[4]

-

Growth Factors (Insulin/IGF-1): Signal via the PI3K-Akt axis to inhibit the TSC Complex (TSC1/2). Since TSC is a GAP (GTPase Activating Protein) for Rheb , its inhibition allows Rheb to accumulate in its active GTP-bound state. Rheb-GTP is the essential activator of the mTOR kinase domain.

-

Amino Acids: Signal via the Rag GTPases docked on the lysosomal surface (via the Ragulator complex). Amino acids cause Rags to recruit mTORC1 to the lysosome, placing it in physical proximity to its activator, Rheb.

Visualization: The mTORC1 Signaling Hub

The following diagram illustrates the convergence of inputs and the divergence of key outputs.

Figure 1: The mTORC1 integration node. Note the convergence of Rheb (activation) and Rags (localization) on the lysosome.

Part 2: Primary Downstream Targets & Physiological Outputs

To validate mTORC1 activity, one must assay specific phosphorylation events on its direct substrates.

S6K1 (Ribosomal Protein S6 Kinase 1)[5][6]

-

Function: Promotes protein synthesis by phosphorylating PDCD4 and Ribosomal Protein S6.

-

Target Site: Thr389 . This is the hydrophobic motif site.

-

Technical Insight: Phosphorylation at T389 is the "gold standard" readout for mTORC1 activity because it is strictly dependent on mTOR.

-

Drug Sensitivity: Highly sensitive to Rapamycin.

4E-BP1 (eIF4E-Binding Protein 1)[7][8]

-

Function: A translational repressor. Unphosphorylated 4E-BP1 binds tightly to eIF4E, preventing the formation of the eIF4F initiation complex.

-

Target Sites: Thr37/46 (Priming) and Ser65/Thr70 .

-

Technical Insight: Hyper-phosphorylation by mTORC1 causes 4E-BP1 to release eIF4E, allowing translation to proceed.

-

Drug Sensitivity (Critical): 4E-BP1 phosphorylation is notoriously resistant to allosteric inhibition (Rapalogs). Residual phosphorylation often remains in rapamycin-treated cells, sustaining survival. Complete dephosphorylation typically requires ATP-competitive inhibitors (Torkinibs).

ULK1 (Unc-51 Like Autophagy Activating Kinase 1)

-

Function: The gatekeeper of autophagy.

-

Target Site: Ser757 (Human).

-

Mechanism: mTORC1 phosphorylates ULK1 at S757 to disrupt the interaction between ULK1 and AMPK.[5][6] When mTORC1 is inhibited (starvation or drug), this site is dephosphorylated, allowing AMPK to activate ULK1 and induce autophagy.

Part 3: Pharmacological Inhibition Strategies

Understanding the mechanism of inhibition is vital for interpreting experimental data.

| Feature | Generation 1: Rapalogs | Generation 2: Torkinibs |

| Examples | Rapamycin, Everolimus, Temsirolimus | Torin1, PP242, AZD8055 |

| Mechanism | Allosteric. Binds FKBP12; this complex binds the FRB domain of mTOR.[7] | ATP-Competitive. Binds directly to the kinase catalytic cleft (ATP pocket). |

| Specificity | High specificity for mTORC1. | Inhibits mTORC1 and mTORC2 . |

| Effect on S6K1 | Potent inhibition (p-T389 lost). | Potent inhibition.[8] |

| Effect on 4E-BP1 | Partial/Weak. (The "Rapamycin Resistance" problem).[9] | Complete. Fully blocks phosphorylation. |

| Feedback Loops | Often triggers PI3K/Akt activation (loss of S6K1 negative feedback). | Blocks Akt S473 (via mTORC2 inhibition), preventing feedback survival. |

Part 4: Experimental Protocols for Assay Validation

Protocol A: Western Blotting for Pathway Activation

Objective: To assess the phosphorylation state of direct downstream targets.

Step-by-Step Workflow:

-

Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, NaF, or commercial cocktails). Crucial: Phosphatases are rapid; keep lysates on ice.

-

Resolution: Separate 20-40 µg of protein on 4-12% SDS-PAGE gels.

-

Note: To resolve hyper- vs. hypo-phosphorylated 4E-BP1 bands, use a high-percentage gel (12-15%) or specific gradient gels.

-

-

Primary Antibodies:

-

Anti-p-S6K1 (Thr389): The definitive marker.

-

Anti-p-4E-BP1 (Thr37/46): Monitors priming phosphorylation.

-

Anti-p-ULK1 (Ser757): Monitors autophagy suppression.

-

Anti-p-Akt (Ser473): Control. If this signal is lost, you are likely using a Torkinib (mTORC2 inhibition) or have long-term rapamycin exposure.

-

Protocol B: In Vitro mTORC1 Kinase Assay

Objective: To measure direct catalytic activity, ruling out upstream signaling effects.

Experimental Logic: Western blots show the state of the cell. A kinase assay proves the capacity of the complex. We immunoprecipitate (IP) the complex via Raptor to ensure we are isolating mTORC1, not mTORC2 (which contains Rictor).

Figure 2: Workflow for isolating and assaying mTORC1 catalytic activity.

Detailed Protocol:

-

Lysis: Use a buffer containing 0.3% CHAPS .

-

Why? Triton X-100 disrupts the mTOR-Raptor interaction. CHAPS preserves the complex integrity.

-

-

IP: Incubate lysate with anti-Raptor antibody and Protein A/G beads for 2 hours at 4°C.

-

Wash: Wash beads 2x with lysis buffer and 2x with Kinase Buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).

-

Reaction: Resuspend beads in 20 µL Kinase Buffer containing:

-

500 µM ATP (or ATP-

- -

1 µg Recombinant 4E-BP1 (substrate).

-

Incubate 30 min at 30°C.

-

-

Stop: Add SDS sample buffer and boil.

References

-

Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell, 168(6), 960–976. [Link]

-

Thoreen, C. C., et al. (2009). An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1.[7] Journal of Biological Chemistry, 284(12), 8023-8032. [Link]

-

Kim, J., et al. (2011). AMPK and mTOR regulate autophagy through direct phosphorylation of Ulk1.[5] Nature Cell Biology, 13(2), 132–141. [Link]

-

Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274-293. [Link]

-

Burnett, P. E., et al. (1998). RAFT1 phosphorylation of the translational regulators p70 S6 kinase and 4E-BP1. Proceedings of the National Academy of Sciences, 95(4), 1432–1437. [Link][11]

Sources

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. The Role of mTOR Signaling as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMPK and mTOR regulate autophagy through direct phosphorylation of Ulk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The autophagy initiating kinase ULK1 is regulated via opposing phosphorylation by AMPK and mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mTORC1-Activated S6K1 Phosphorylates Rictor on Threonine 1135 and Regulates mTORC2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

mTOR inhibitor-1 solubility in DMSO and water

Application Note: Solubilization and Handling of mTOR Inhibitor-1 (CAS 468747-17-3) [1]

Executive Summary

mTOR Inhibitor-1 (CAS 468747-17-3) is a potent, cell-permeable small molecule inhibitor of the mammalian target of rapamycin (mTOR) pathway. Unlike allosteric inhibitors (e.g., Rapamycin) that primarily target mTORC1, ATP-competitive inhibitors like mTOR Inhibitor-1 can suppress both mTORC1 and mTORC2 complexes, leading to robust autophagy induction and cell proliferation arrest.

However, its utility is frequently compromised by poor aqueous solubility . Improper handling leads to micro-precipitation in assay buffers, resulting in erratic IC50 values and false negatives. This guide provides a validated, step-by-step protocol for solubilizing mTOR Inhibitor-1 in DMSO and generating stable aqueous working solutions for biological assays.

Physicochemical Profile

Understanding the chemical constraints is the first step to reproducible data.

| Property | Specification |

| Common Name | mTOR Inhibitor-1 |

| CAS Number | 468747-17-3 |

| Chemical Name | 3-bromo-N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-methylbenzohydrazide |

| Molecular Weight | 363.21 g/mol |

| Formula | C₁₆H₁₅BrN₂O₃ |

| Solubility (DMSO) | High: ~73–83 mg/mL (~200 mM) [1, 2] |

| Solubility (Ethanol) | Low: ~2 mg/mL |

| Solubility (Water) | Insoluble (Precipitates immediately upon direct addition) |

| Appearance | Solid Powder (Yellow to off-white) |

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock solution (typically 10 mM or 50 mM) for long-term storage.

Critical Mechanism: DMSO (Dimethyl sulfoxide) is an aprotic polar solvent that disrupts the crystal lattice of hydrophobic drugs. Hygroscopic DMSO (containing water) significantly reduces solubility. Always use fresh, anhydrous DMSO.

Materials

-

mTOR Inhibitor-1 powder (e.g., 5 mg vial).

-

Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%).

-

Vortex mixer and Ultrasonic bath.[2]

-

Amber glass vials (borosilicate) or polypropylene tubes.

Step-by-Step Procedure

-

Calculate Volume: Determine the volume of DMSO required to achieve the target concentration.

-

Formula:

-

Example: To dissolve 5 mg (5000 µg) at 50 mM :

-

-

Solubilization: Add the calculated volume of anhydrous DMSO directly to the vial containing the powder.

-

Note: Do not add powder to the solvent; add solvent to the powder to ensure all material is submerged.

-

-

Agitation: Vortex vigorously for 30 seconds.

-

Sonication: If visible particles remain, sonicate in a water bath at room temperature (25°C) for 2–5 minutes. The solution should become clear and yellow.

-

Aliquot & Storage:

-

Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C (stable for ~1 month) or -80°C (stable for ~1 year) [1].

-

Caution: Repeated freeze-thaw cycles introduce atmospheric moisture, causing the compound to crash out of solution over time.

-

Protocol B: Preparation of Aqueous Working Solution (In Vitro)

Objective: Dilute the DMSO stock into cell culture media or assay buffer without precipitation.

The "Crash-Out" Risk: Direct addition of high-concentration DMSO stock (e.g., 50 mM) into water often causes immediate precipitation due to the rapid local change in polarity.

The "Intermediate Dilution" Method

-

Thaw Stock: Thaw the DMSO stock aliquot at room temperature. Vortex to ensure homogeneity.[2]

-

Prepare Intermediate: Dilute the stock 1:10 or 1:100 in pure DMSO or a compatible co-solvent (like Ethanol, if applicable, though DMSO is preferred here) to create a lower concentration "working stock" (e.g., 500 µM).

-

Final Dilution: Pipette the intermediate solution into the agitated culture medium.

-

Target: Final DMSO concentration on cells should be <0.5% (v/v) to avoid solvent toxicity.

-

Example: To achieve 1 µM final drug concentration:

-

Dilute 10 mM Stock

1 mM in DMSO (Intermediate). -

Add 1 µL of 1 mM Intermediate to 1000 µL Media.

-

Final Drug: 1 µM; Final DMSO: 0.1%.

-

-

-

Visual Check: Inspect the tube against a light source. Cloudiness indicates precipitation. If cloudy, sonicate the media briefly (if protein stability allows) or repeat using a lower concentration intermediate.

Protocol C: In Vivo Formulation (Advanced)

Objective: Solubilize mTOR Inhibitor-1 for animal administration (IP or Oral) where DMSO toxicity limits its use.

Formulation Strategy: Use a co-solvent system comprising a surfactant (Tween 80) and a polymer (PEG 300/400) to encapsulate the hydrophobic drug in micelles before adding the aqueous phase [3].

Recommended Vehicle:

-

10% DMSO (Solubilizer)

-

40% PEG 300 (Co-solvent)

-

5% Tween 80 (Surfactant)[3]

-

45% Saline (Aqueous carrier)

Mixing Order (Critical)

-

Dissolve Drug: Dissolve mTOR Inhibitor-1 in the DMSO fraction first (e.g., to 10x the final required concentration).

-

Add PEG: Add the PEG 300 to the DMSO/Drug solution.[2][3] Vortex thoroughly. The solution must remain clear.

-

Add Tween: Add Tween 80 . Vortex.

-

Add Saline: Slowly add the Saline (warm if necessary) while vortexing.

-

Result: A clear solution or stable homogeneous suspension suitable for injection.

-

Troubleshooting: If precipitation occurs upon adding saline, reduce the drug concentration or increase the PEG ratio.

-

Visualizing the Workflow & Pathway

Figure 1: Solubilization Workflow & mTOR Signaling Context

The following diagram illustrates the correct dilution sequence and the biological target of the inhibitor.

Caption: Figure 1: (Top) Step-by-step solubilization workflow to prevent precipitation. (Bottom) Mechanism of action showing dual inhibition of mTORC1 and mTORC2 complexes by the ATP-competitive inhibitor.

Troubleshooting & FAQ

Q: My solution turned cloudy immediately after adding the stock to the media.

-

Cause: This is "crashing out." The concentration of hydrophobic drug exceeded its aqueous solubility limit before it could disperse.

-

Solution: Do not use the solution. Repeat the preparation using the Intermediate Dilution Method (Protocol B). Ensure you are vortexing the media while adding the drug droplet.

Q: Can I store the aqueous working solution?

-

Answer: No. Aqueous dilutions of hydrophobic inhibitors are thermodynamically unstable and may precipitate or adhere to plasticware over time. Prepare fresh immediately before use.

Q: Is this inhibitor the same as Rapamycin?

-

Answer: No. Rapamycin is an allosteric inhibitor primarily affecting mTORC1.[4] mTOR Inhibitor-1 (CAS 468747-17-3) is an ATP-competitive inhibitor that blocks the kinase active site, effectively inhibiting both mTORC1 and mTORC2 [4].

References

Sources

Application Note: Preparation and Handling of mTOR Inhibitor-1 Stock Solution

Introduction & Molecule Profile[1][2][3]

mTOR Inhibitor-1 is a synthetic small molecule designed to suppress the mammalian target of rapamycin (mTOR) signaling pathway. Unlike first-generation rapalogs (e.g., Rapamycin/Sirolimus) which primarily target mTORC1 via FKBP12 binding, "mTOR Inhibitor-1" (CAS 468747-17-3) functions as a direct kinase inhibitor, effectively blocking cell proliferation and inducing autophagy in neoplastic lines.

Critical Distinction: Do not confuse this compound with Rapamycin (MW ~914 g/mol ) or Torin 1. This protocol is strictly calibrated for CAS 468747-17-3 .

Physicochemical Properties

| Property | Value | Notes |

| Chemical Name | 3-bromo-N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-methylbenzohydrazide | |

| CAS Number | 468747-17-3 | Verify on vial label before use.[1][2] |

| Molecular Weight | 363.21 g/mol | Used for Molarity calculations. |

| Formula | C₁₆H₁₅BrN₂O₃ | |

| Appearance | Solid powder | Light sensitive. |

| Solubility (DMSO) | ~83 mg/mL (229 mM) | Recommended Solvent. |

| Solubility (Ethanol) | ~2 mg/mL | Poor. Not recommended for stock. |

| Solubility (Water) | Insoluble | Do not use for stock preparation. |

Storage & Stability Guidelines

To maintain the biological integrity of mTOR Inhibitor-1, strict adherence to environmental controls is required. Small molecule kinase inhibitors are prone to hydrolysis and oxidation when in solution.

-

Powder Form: Store at -20°C . Desiccate to prevent moisture absorption. Stable for ~3 years.

-

Stock Solution (DMSO): Store at -80°C in single-use aliquots. Stable for ~6 months.

-

Avoid Freeze-Thaw: Repeated cycling causes precipitation and concentration drift.

-

Container: Use amber polypropylene or glass vials to protect from light.

-

Protocol: Stock Solution Preparation

Objective: Prepare a 10 mM stock solution in anhydrous DMSO.

Materials Required[2][3][4][5][6][7]

-

mTOR Inhibitor-1 (Powder)

-

Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, cell culture grade)

-

Vortex mixer[1]

-

Ultrasonic water bath (optional, for stubborn particulates)

Step-by-Step Procedure

-

Equilibration: Allow the product vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial.

-

Weighing: Accurately weigh the desired amount of powder.

-

Solvent Calculation: Use the formula

-

Dissolution: Add the calculated volume of DMSO to the vial.

-

For 5 mg: Add 1.376 mL of DMSO to achieve 10 mM.

-

-

Mixing: Vortex vigorously for 30 seconds.

-

Quality Check: Inspect against a light source. The solution must be completely clear. If particles remain, sonicate for 60 seconds at 40 kHz.

-

-

Aliquot & Store: Dispense into 20–50 µL aliquots in amber tubes. Snap-freeze in liquid nitrogen or dry ice/ethanol bath and store at -80°C.

Molarity Preparation Table (Based on MW 363.21)

| Desired Conc. | Mass of Compound | Volume of DMSO Required |

| 10 mM | 1 mg | 275.3 µL |

| 10 mM | 5 mg | 1.376 mL |

| 10 mM | 10 mg | 2.753 mL |

| 50 mM | 5 mg | 275.3 µL |

Protocol: Working Solutions & In Vivo Formulation

A. In Vitro (Cell Culture)

Direct dilution into media often causes precipitation due to the compound's hydrophobicity.

-

Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 in culture media or PBS to create a 1 mM intermediate.

-

Note: If precipitation occurs here, use a serial dilution step with DMSO first (e.g., dilute stock to 1 mM in DMSO, then spike into media).

-

-

Final Dosing: Add to cell culture media. Keep final DMSO concentration < 0.5% (ideally < 0.1%) to avoid solvent toxicity.

B. In Vivo (Animal Models)

For IP or Oral administration, a solubility-enhancing vehicle is mandatory. The following formulation is validated for high solubility (up to ~2 mg/mL).

Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[6]

Preparation Workflow:

-

Step 1: Dissolve compound in DMSO (10% of final volume). Vortex until clear.

-

Step 2: Add PEG300 (40% of final volume). Vortex.

-

Step 3: Add Tween-80 (5% of final volume). Vortex.

-

Step 4: Slowly add Saline (45% of final volume) while vortexing.

-

Result: A clear solution suitable for injection.[10] If cloudy, sonicate.

-

Mechanism of Action & Visualization

mTOR Inhibitor-1 acts by disrupting the kinase activity of the mTOR complex, a central regulator of cell metabolism.[5][8][11] Below is the signaling pathway illustrating the intervention point.[12][10]

Figure 1: Simplified mTOR signaling cascade. mTOR Inhibitor-1 directly targets the catalytic site of mTORC1/2, unlike Rapamycin which is an allosteric inhibitor of mTORC1.

Workflow Diagram: Stock Preparation

Figure 2: Decision tree for the preparation of a homogenous 10 mM stock solution.

References

-

Selleck Chemicals. mTOR inhibitor-1 Chemical Structure and Properties. Retrieved from

-

MedChemExpress (MCE). mTOR inhibitor-1 Datasheet and In Vivo Formulation. Retrieved from

-

Xcess Biosciences. Product Information: mTOR inhibitor-1 (CAS 468747-17-3).[2][13] Retrieved from

- National Center for Biotechnology Information.PubChem Compound Summary for CAS 468747-17-3.

Sources

- 1. selleck.co.jp [selleck.co.jp]

- 2. xcessbio.com [xcessbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 11. mTOR Inhibition Role in Cellular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. mTOR Inhibitor 1 | CAS#:2219323-96-1 | Chemsrc [chemsrc.com]

Application Note: A Comprehensive Guide to Determining the Optimal In Vitro Concentration of mTOR Inhibitor-1

Abstract

The mechanistic Target of Rapamycin (mTOR) is a pivotal serine/threonine kinase that integrates intracellular and extracellular signals to regulate cell growth, proliferation, and metabolism.[1][2][3] As a central node in cellular signaling, its dysregulation is implicated in numerous diseases, particularly cancer, making it a prime therapeutic target.[4][5] This guide provides a detailed framework for researchers to empirically determine the optimal working concentration of mTOR Inhibitor-1, a novel ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes. We will move beyond rote protocol steps to explain the causality behind the experimental design, ensuring a robust and reproducible methodology. This document outlines a multi-assay approach, combining direct biochemical validation of target engagement with functional cellular assays to define a therapeutic window that maximizes specific pathway inhibition while minimizing off-target cytotoxicity.

The mTOR Signaling Network: A Tale of Two Complexes

The mTOR kinase exists in two functionally distinct multiprotein complexes: mTORC1 and mTORC2.[2][4] Understanding their unique downstream targets is fundamental to designing a validation experiment.

-

mTORC1 (mechanistic Target of Rapamycin Complex 1): This complex is sensitive to nutrients, energy levels, and growth factors.[6] Its activation leads to the phosphorylation of key substrates like p70 S6 Kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) , which collectively drive protein synthesis and cell growth.[3] Inhibition of mTORC1 is expected to decrease the phosphorylation of these targets.

-

mTORC2 (mechanistic Target of Rapamycin Complex 2): This complex is primarily activated by growth factors and regulates cell survival and cytoskeletal organization.[2] A key substrate of mTORC2 is Akt , which it phosphorylates at the Serine 473 (S473) residue for full activation.[4][7] Therefore, a potent mTORC1/2 inhibitor should decrease p-Akt (S473) levels.

Diagram: The mTOR Signaling Pathway

Caption: Simplified mTOR signaling network highlighting mTORC1 and mTORC2.

The Core Principle: Defining the Optimal Concentration Window

The term "optimal concentration" is a balance. We are not simply seeking the concentration that kills the most cells. Instead, the goal is to identify the lowest concentration that achieves maximal, specific inhibition of the mTOR pathway without inducing widespread cytotoxicity . This "window" is critical for ensuring that the observed cellular phenotype is a direct result of mTOR inhibition and not an artifact of cellular stress or off-target toxicity.

To achieve this, we will employ a two-pronged strategy:

-

Biochemical Assay (Western Blot): To directly measure the phosphorylation status of key mTOR substrates. This confirms target engagement.

-

Functional Assay (Cell Viability): To measure the phenotypic consequence of mTOR inhibition on cell proliferation and health.

Diagram: Experimental Workflow

Caption: Workflow for determining the optimal inhibitor concentration.

Protocol 1: Dose-Response Analysis of mTOR Pathway Inhibition

Causality: The most direct method to confirm that mTOR Inhibitor-1 is working as intended is to measure the phosphorylation state of its downstream targets. A dose-dependent decrease in the phosphorylation of S6K, 4E-BP1, and Akt (S473) provides strong evidence of specific on-target activity.

Materials

-

Selected cancer cell line (see Table 1)

-

Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS)

-

mTOR Inhibitor-1 (stock solution in DMSO, e.g., 10 mM)

-

Vehicle control (cell culture grade DMSO)

-

6-well or 12-well tissue culture plates

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE and Western Blotting equipment

-

Primary Antibodies:

-

Phospho-p70 S6 Kinase (Thr389)

-

Total p70 S6 Kinase

-

Phospho-4E-BP1 (Thr37/46)

-

Total 4E-BP1

-

Phospho-Akt (Ser473)

-

Total Akt

-

Loading control (e.g., β-Actin or GAPDH)

-

-

HRP-conjugated secondary antibodies

-

ECL substrate

Recommended Starting Concentrations

The potency of mTOR inhibitors can vary significantly based on the genetic background of the cell line (e.g., PTEN or PIK3CA mutation status).[2][8] The following table provides empirically derived starting points.

| Cell Line | Cancer Type | Typical mTOR Inhibitor IC50 Range | Recommended Starting Test Range |

| MCF-7 | Breast Cancer | 10 nM - 1 µM[6] | 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM |

| PC-3 | Prostate Cancer | 50 nM - 5 µM[6] | 10 nM, 50 nM, 250 nM, 1 µM, 5 µM, 10 µM |

| A549 | Lung Cancer | 100 nM - 10 µM[9] | 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM |

| HEK293T | Embryonic Kidney | ~0.1 nM (Rapamycin)[10] | 0.1 nM, 1 nM, 10 nM, 100 nM, 500 nM, 1 µM |

| HCT-116 | Colorectal Cancer | 100 nM - 1 µM[6] | 10 nM, 50 nM, 250 nM, 1 µM, 5 µM, 10 µM |

Step-by-Step Methodology

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (typically 24-48 hours post-seeding). Allow cells to adhere overnight.

-

Serum Starvation (Optional but Recommended): To reduce basal mTOR activity, you can serum-starve the cells for 4-6 hours in a serum-free medium before treatment. This synchronizes the cells and enhances the signal-to-noise ratio upon growth factor stimulation.

-

Inhibitor Preparation: Prepare serial dilutions of mTOR Inhibitor-1 in a complete growth medium from your 10 mM stock. Also, prepare a vehicle control plate containing the highest concentration of DMSO used in the inhibitor dilutions (e.g., 0.1%).

-

Treatment: Aspirate the old medium and add the medium containing the different concentrations of mTOR Inhibitor-1 or vehicle. Include an "untreated" control. Incubate for a predetermined time (a 24-hour endpoint is a good starting point).

-

Cell Lysis: After incubation, place plates on ice. Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.

-

Western Blotting: Normalize all samples to the same protein concentration (e.g., 20-30 µg). Perform SDS-PAGE, transfer to a PVDF membrane, and probe with the primary antibodies overnight at 4°C. Wash and probe with secondary antibodies.

-

Detection: Visualize bands using an ECL substrate and an imaging system.

Protocol 2: Functional Assessment via Cell Viability Assay

Causality: While the Western blot confirms target inhibition, a viability assay measures the ultimate biological consequence. mTOR inhibition is expected to be cytostatic (inhibit growth) rather than cytotoxic (induce cell death) in many cases.[3] This assay helps define the upper limit of your concentration window, where non-specific toxicity may begin to occur.

Materials

-

96-well clear-bottom tissue culture plates

-

Cell viability reagent (e.g., MTT, or a luminescent-based assay like CellTiter-Glo® for higher sensitivity)

-

Multichannel pipette

-

Plate reader (absorbance or luminescence)

Step-by-Step Methodology

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-10,000 cells/well). Allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of mTOR Inhibitor-1 as in Protocol 1. Treat the cells in triplicate or quadruplicate for each concentration. Include vehicle-only and untreated controls.

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).

-

Assay: Add the viability reagent according to the manufacturer's instructions.

-

Reading: Measure the absorbance or luminescence using a plate reader.

Data Analysis and Interpretation: Finding the Window

-

Western Blot Analysis: Quantify the band intensity of the phospho-proteins and normalize them to their respective total protein levels. Then, normalize these ratios to the vehicle control. Plot the normalized phospho-protein levels against the log of the inhibitor concentration. The ideal concentration will show a significant drop in phosphorylation that begins to plateau.

-

Viability Analysis: Average the replicate readings for each concentration. Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits growth by 50%).

-

Integrated Interpretation:

-

The Optimal Window: Compare the two graphs. The optimal concentration range for your experiments is where you see maximal inhibition of p-S6K/p-Akt before a significant drop in cell viability. For example, if 100 nM of the inhibitor reduces p-S6K by 90%, but the IC50 for viability is 5 µM, then a working concentration of 100-250 nM is an excellent, specific choice.

-

Red Flag: If the concentration that inhibits the target is very close to the concentration that causes significant cell death, the inhibitor may have off-target toxic effects, or the cell line may be exceptionally dependent on the mTOR pathway for survival.

-

References

-

Patsnap Synapse. (2024). What are mTOR inhibitors and how do they work? Retrieved from Patsnap Synapse. [Link]

-

Wikipedia. (n.d.). mTOR inhibitors. Retrieved from Wikipedia. [Link]

-

Kim, J., & Guan, K. L. (2015). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Methods in Molecular Biology, 1231, 29–40. [Link]

-

Li, Y., et al. (2021). Overview of Research into mTOR Inhibitors. Molecules, 26(16), 5046. [Link]

-

Dunlop, E. A., & Tee, A. R. (2013). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol, 3(19), e919. [Link]

-

Horizon Discovery. (n.d.). mTOR Pathway Cell Lines. Retrieved from Horizon Discovery. [Link]

-

Zhou, H. Y., & Huang, S. (2016). mTOR Inhibitors at a Glance. Translational Cancer Research, 5(Suppl 2), S245–S252. [Link]

-

Johnson, S. C., et al. (2017). A system to identify inhibitors of mTOR signaling using high-resolution growth analysis in Saccharomyces cerevisiae. GeroScience, 39(4), 421–433. [Link]

-

HotSpot Therapeutics. (n.d.). Targeting the mTORC1 Pathway With Phenotypic Screening. Retrieved from HotSpot Therapeutics. [Link]

-

Bhaskar, P. T., & Hay, N. (2007). mTOR kinase inhibitors as potential cancer therapeutic drugs. Current Opinion in Investigational Drugs, 8(6), 479–485. [Link]

-

Hsu, J. L., et al. (2013). Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo. Molecular Cancer Therapeutics, 12(6), 950–958. [Link]

-

Kim, D. H., et al. (2002). Biochemical and genetic analysis of the human mTOR. PNAS, 99(10), 6550–6555. [Link]

-

ResearchGate. (n.d.). In-vitro and in-vivo validation of mTOR inhibitor TKA001. Retrieved from ResearchGate. [Link]

-

Xie, J., Wang, X., & Proud, C. G. (2016). mTOR inhibitors in cancer therapy. F1000Research, 5, 2078. [Link]

-

Assay Genie. (n.d.). Understanding the mTOR Signaling Pathway. Retrieved from Assay Genie. [Link]

-

Cerni, S., et al. (2019). mTOR Inhibition Role in Cellular Mechanisms. International Journal of Molecular Sciences, 20(17), 4231. [Link]

-

Mont-Ros, M., et al. (2022). Targeting the mTOR Pathway in Hurthle Cell Carcinoma Results in Potent Antitumor Activity. Clinical Cancer Research, 28(3), 547–560. [Link]

-

Hsu, J. L., et al. (2013). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Molecular Cancer Therapeutics, 12(6), 950-958. [Link]

-

EMD Millipore Corporation. (2008). A convenient and sensitive mTOR activity assay with native and recombinant mTOR. Cancer Research, 68(9_Supplement), 2595. [Link]

-

ResearchGate. (n.d.). Design, synthesis, characterization and pharmacological evaluation of mTOR inhibitors for anticancer activity. Retrieved from ResearchGate. [Link]

Sources

- 1. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]

- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 3. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR Pathway Cell Lines [horizondiscovery.com]

- 5. assaygenie.com [assaygenie.com]

- 6. mdpi.com [mdpi.com]

- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

Application Notes & Protocols: Optimizing mTOR Inhibitor Treatment Duration for Robust Autophagy Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Balance of Cellular Housekeeping

Autophagy is a fundamental catabolic process responsible for the degradation and recycling of cellular components, from long-lived proteins to entire organelles.[1][2] This "self-eating" mechanism is crucial for maintaining cellular homeostasis, particularly under conditions of stress such as nutrient deprivation.[1][3] The mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase, acts as a master regulator of cellular metabolism and growth.[1][4][5] Specifically, the mTOR complex 1 (mTORC1) serves as a primary negative regulator of autophagy.[6] In nutrient-rich conditions, active mTORC1 promotes anabolic processes like protein synthesis while actively suppressing autophagy to prevent unnecessary degradation.[5][7]

This inverse relationship makes mTORC1 a prime pharmacological target for inducing autophagy.[5] By inhibiting mTORC1, researchers can lift this molecular brake, initiating the autophagic process. This guide provides a detailed framework for utilizing mTOR inhibitors to induce autophagy, with a specific focus on the critical parameter of treatment duration. We will explore the underlying mechanisms, provide field-proven protocols for monitoring autophagic activity, and explain the causality behind experimental choices to ensure robust and reproducible results.

Section 1: The mTORC1-Autophagy Signaling Axis

Understanding the mechanism of mTORC1's inhibitory action is key to designing effective autophagy induction experiments. When nutrients and growth factors are abundant, mTORC1 is active and directly phosphorylates several key autophagy-related (Atg) proteins.

Key Phosphorylation Events:

-

ULK1 Complex Inhibition: mTORC1 phosphorylates the Unc-51 like autophagy activating kinase 1 (ULK1) and Atg13, two core components of the autophagy initiation complex.[7][8][9] This phosphorylation prevents the activation of ULK1 kinase activity, thereby blocking the first step of phagophore (the precursor to the autophagosome) formation.[7][10][11]

-

VPS34 Complex Inhibition: mTORC1 can also phosphorylate and inhibit components of the VPS34 complex, which is essential for generating the phosphatidylinositol 3-phosphate (PI3P) required for autophagosome nucleation.[5]

-

TFEB Sequestration: mTORC1 phosphorylates Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression.[4][5] This phosphorylation causes TFEB to be sequestered in the cytoplasm, preventing it from entering the nucleus and activating its target genes.[5]

Inhibition of mTORC1 with a specific inhibitor reverses these phosphorylation events, unleashing the autophagy machinery.

Caption: Workflow for determining optimal mTOR inhibitor treatment duration.

Conclusion

Determining the optimal treatment duration for an mTOR inhibitor is not a one-size-fits-all parameter; it requires empirical validation. By performing a careful time-course experiment and, most importantly, by measuring autophagic flux with the aid of lysosomal inhibitors, researchers can confidently identify the ideal window for robust and reproducible autophagy induction. The protocols and interpretive framework provided in this guide offer a self-validating system to ensure the scientific integrity of studies aimed at modulating this critical cellular pathway.

References

- The mTOR–Autophagy Axis and the Control of Metabolism - PMC. (2021-07-01).

-

The mTOR–Autophagy Axis and the Control of Metabolism - Frontiers. (2021-06-30). [Link]

-

mTOR inhibitors in targeting autophagy and autophagy-associated signaling for cancer cell death and therapy - PubMed. (2024-05-06). [Link]

-

mTOR inhibition activates overall protein degradation by the ubiquitin proteasome system as well as by autophagy | PNAS. (n.d.). [Link]

-

mTOR inhibitor-independent Autophagy Activator Ameliorates Tauopathy and Prionopathy Neurodegeneration Phenotypes | bioRxiv. (2022-09-30). [Link]

-

The autophagy initiating kinase ULK1 is regulated via opposing phosphorylation by AMPK and mTOR - Taylor & Francis Online. (n.d.). [Link]

-

The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PMC - PubMed Central. (n.d.). [Link]

-

Optochemical Control of mTOR Signaling and mTOR-Dependent Autophagy | ACS Pharmacology & Translational Science - ACS Publications. (2022-02-08). [Link]

-

mTOR: a pharmacologic target for autophagy regulation - PMC. (n.d.). [Link]

-

Induction of autophagy by PI3K/MTOR and PI3K/MTOR/BRD4 inhibitors suppresses HIV-1 replication - PubMed Central. (n.d.). [Link]

-

Regulation of Autophagy by mTOR Signaling Pathway - PubMed. (n.d.). [Link]

-

mTOR regulation of autophagy - PMC. (n.d.). [Link]

-

The Role of mTORC1 Pathway and Autophagy in Resistance to Platinum-Based Chemotherapeutics - MDPI. (2023-06-26). [Link]

-

mTOR-autophagy axis regulation by intermittent fasting promotes skeletal muscle growth and differentiation - PMC - NIH. (2024-09-30). [Link]

-

ULK1 inhibits the kinase activity of mTORC1 and cell proliferation - PMC - PubMed Central. (n.d.). [Link]

-

Quantitative visualization of autophagy induction by mTOR inhibitors - PubMed. (n.d.). [Link]

-

p62/SQSTM1 forms protein aggregates degraded by autophagy and has a protective effect on huntingtin-induced cell death - PMC. (n.d.). [Link]

-

LC3 conjugation system in mammalian autophagy - PMC - PubMed Central. (n.d.). [Link]

-

LC3 and Autophagy FAQs | Bio-Techne. (n.d.). [Link]

-

Assays to Monitor Autophagy Progression in Cell Cultures - MDPI. (n.d.). [Link]

-

ULK1 inhibits mTORC1 signaling, promotes multisite Raptor phosphorylation and hinders substrate binding - Taylor & Francis. (n.d.). [Link]

-

Chapter 12 Monitoring Autophagic Degradation of p62/SQSTM1 | Request PDF. (2024-08-07). [Link]

-

Monitoring autophagic degradation of p62/SQSTM1 - PubMed. (n.d.). [Link]

-

Suppression of mTOR pathway and induction of autophagy-dependent cell death by cabergoline - SciSpace. (n.d.). [Link]

-

The autophagosome: current understanding of formation and maturation | RRBC. (2015-02-16). [Link]

-

SQSTM1/p62-mediated autophagy compensates for loss of proteasome polyubiquitin recruiting capacity - Taylor & Francis. (n.d.). [Link]

-

(PDF) MTOR inhibits autophagy by controlling ULK1 ubiquitylation, self-association and function through AMBRA1 and TRAF6 - ResearchGate. (2024-08-10). [Link]

-

Analyzing LC3 in Western Blot | How to Interpret LC3 - Bio-Techne. (n.d.). [Link]

-

Autophagosome maturation: An epic journey from the ER to lysosomes. (2018-12-21). [Link]

-

Mechanisms and detection methods of p62/SQSTM1 and its importance in the autophagy pathway. - MBL International. (2018-01-09). [Link]

-

The Upstream Pathway of mTOR-Mediated Autophagy in Liver Diseases - MDPI. (n.d.). [Link]

-

mTOR: a pharmacologic target for autophagy regulation - JCI. (n.d.). [Link]

-

Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC. (2018-03-19). [Link]

-

Some tips for measuring autophagy (LC3, P62) via western blot following starvation treatment in HUVECs? | ResearchGate. (2021-05-31). [Link]

Sources

- 1. Regulation of Autophagy by mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative visualization of autophagy induction by mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. mTOR inhibitors in targeting autophagy and autophagy-associated signaling for cancer cell death and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The mTOR–Autophagy Axis and the Control of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]

- 10. tandfonline.com [tandfonline.com]

- 11. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to Combining mTOR Inhibitor-1 with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Combination Therapy

The mammalian target of rapamycin (mTOR) is a central serine/threonine kinase that acts as a master regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates a host of extracellular and intracellular signals, including growth factors and nutrients, to drive anabolic processes.[3][4] In a multitude of human cancers, the mTOR signaling pathway is hyperactivated, making it a prime therapeutic target.[2]

While mTOR inhibitors have shown promise, their efficacy as monotherapies can be limited by intrinsic and acquired resistance. A compelling strategy to enhance antitumor activity is to combine mTOR inhibitors with conventional chemotherapy agents.[3][5] This approach is grounded in a strong mechanistic rationale: mTOR inhibitors can potentiate the cytotoxic effects of chemotherapy through several synergistic mechanisms, including disrupting cell cycle progression, inhibiting DNA damage repair, and suppressing pro-survival signals that are often upregulated in response to chemotherapy-induced stress.[6][7]

This guide provides a comprehensive framework for designing, executing, and interpreting preclinical studies that combine a selective mTOR inhibitor (designated here as mTOR Inhibitor-1) with a standard-of-care chemotherapy agent.